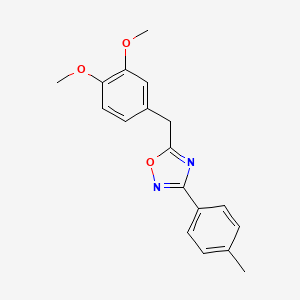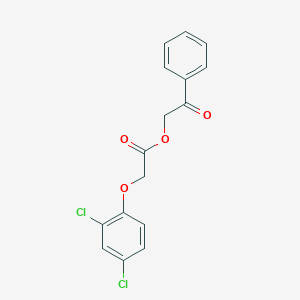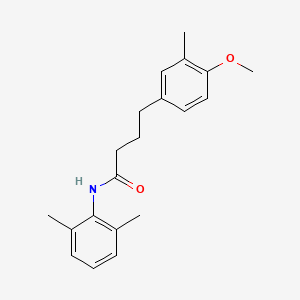
5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have been extensively studied. It has been shown to have low toxicity and is well-tolerated in animal models. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high purity. However, one of the limitations is its limited solubility in water, which may make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the development of more soluble derivatives may improve its use in lab experiments and potential clinical applications.
In conclusion, 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising chemical compound that has shown potential applications in various fields. Its low toxicity, high purity, and potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction between 3-(4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and benzyl bromide in the presence of a base. This method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
The 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-7-14(8-5-12)18-19-17(23-20-18)11-13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLEODNVYEHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)
![[5-(2-methoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5657129.png)

![1-phenyl-N-{[1-(propylsulfonyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5657138.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)

![N-[(5-cyclopropylisoxazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5657174.png)
![6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5657179.png)
![1-ethyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5657182.png)

![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)
![methyl 3-[(4-ethyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5657232.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5657240.png)